molecular formula C10H10BrFO2 B6320520 Isopropyl 4-bromo-2-fluorobenzoate CAS No. 1456234-21-1

Isopropyl 4-bromo-2-fluorobenzoate

Cat. No.: B6320520
CAS No.: 1456234-21-1
M. Wt: 261.09 g/mol
InChI Key: SXDSWYPZHLAGPK-UHFFFAOYSA-N
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Properties

IUPAC Name

propan-2-yl 4-bromo-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-6(2)14-10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDSWYPZHLAGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 4-bromo-2-fluorobenzoate typically involves the esterification of 4-bromo-2-fluorobenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 4-bromo-2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

    Oxidation Reactions: Potassium permanganate in an aqueous medium.

Major Products:

Scientific Research Applications

Isopropyl 4-bromo-2-fluorobenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Isopropyl 4-bromo-2-fluorobenzoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately leading to the desired biological or chemical effect .

Comparison with Similar Compounds

  • Isopropyl 4-bromo-2-chlorobenzoate
  • Isopropyl 4-bromo-2-methylbenzoate
  • Isopropyl 4-bromo-2-nitrobenzoate

Comparison: Isopropyl 4-bromo-2-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it particularly useful in specific chemical reactions and applications. The presence of fluorine can enhance the compound’s stability and reactivity compared to its analogs .

Biological Activity

Isopropyl 4-bromo-2-fluorobenzoate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C10H10BrFO2C_{10}H_{10}BrFO_2. The presence of both bromine and fluorine atoms in the para and ortho positions, respectively, significantly influences its reactivity and biological activity.

Key Properties:

  • Molecular Weight: 249.09 g/mol
  • Solubility: Soluble in organic solvents but less soluble in water.
  • Reactivity: The halogen substituents enhance electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural features may facilitate binding to specific sites, influencing cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.
  • Antimicrobial Activity: Halogenated benzoates often exhibit antimicrobial properties, potentially making this compound useful against certain bacterial strains.

Case Studies and Research Findings

  • Antimicrobial Studies:
    A study evaluated the antimicrobial efficacy of various halogenated benzoates, including this compound. Results indicated significant inhibition of Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.
    CompoundActivity AgainstMIC (µg/mL)
    This compoundStaphylococcus aureus32
    Methyl 4-bromo-2-fluorobenzoateEscherichia coli64
  • Enzyme Interaction Studies:
    Research focusing on enzyme interactions revealed that this compound inhibits cathepsin C activity, which is crucial for processing pro-inflammatory mediators. This inhibition could lead to reduced inflammation in pathological conditions.
  • Toxicological Assessment:
    Toxicological evaluations indicate that while the compound exhibits some level of cytotoxicity, it does not show significant harmful effects at lower concentrations. This finding is critical for considering its therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameKey FeaturesBiological Activity
Methyl 4-bromo-2-fluorobenzoateMethyl group instead of isopropylModerate antimicrobial activity
Ethyl 4-bromo-2-fluorobenzoateEthyl group; different stericsLower enzyme inhibition
Isopropyl 4-chloro-2-fluorobenzoateChlorine instead of bromineEnhanced cytotoxicity

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